Cyclosporin C-d4
Beschreibung
Cyclosporin C-d4 is a deuterated analog of Cyclosporin C, a member of the cyclosporin family of cyclic undecapeptides. Cyclosporins are neutral, lipophilic compounds containing unusual amino acids, initially isolated from Tolypocladium inflatum . While Cyclosporin A (CsA) is the most well-characterized member due to its immunosuppressive activity via calcineurin inhibition, Cyclosporin C shares structural homology but differs in specific amino acid substitutions. Cyclosporin C-d4 incorporates deuterium atoms, likely at metabolically vulnerable positions, to enhance metabolic stability or serve as an internal standard in analytical assays. Deuterated analogs like Cyclosporin C-d4 are critical in pharmacokinetic studies, enabling precise quantification via mass spectrometry by reducing metabolic interference .
Eigenschaften
Molekularformel |
C₆₂H₁₀₇D₄N₁₁O₁₃ |
|---|---|
Molekulargewicht |
1222.64 |
Synonyme |
Thr2-cyclosporine-d4; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Cyclosporins B, C, D, and E differ from CsA in amino acid residues at specific positions, altering their conformational flexibility and biological activity. Key structural differences include:
- Cyclosporin C : Substitutions at positions 2 (D-alanine instead of L-alanine) and 5 (valine instead of methyl-leucine) .
- Cyclosporin C-d4 : Presumed deuterium substitution at hydrogen-rich sites (e.g., methyl or hydroxyl groups), enhancing isotopic stability without significantly altering the peptide backbone.
Table 1: Structural and Conformational Properties of Cyclosporin Variants
Table 2: Functional Comparison of Cyclosporin Variants
| Cyclosporin Variant | Immunosuppressive Activity | mPT Inhibition | Metabolic Stability |
|---|---|---|---|
| Cyclosporin A | High (IC₅₀ ~10 nM) | Strong | Moderate |
| Cyclosporin C | Low (IC₅₀ >100 nM) | Weak | Moderate |
| Cyclosporin E | Not reported | Moderate | High |
| Cyclosporin C-d4 | Preserved (if deuterated at non-critical sites) | Similar to C | Enhanced (due to deuterium) |
Toxicity Profile
- CsA’s nephrotoxicity is linked to metabolites like dihydro-CsA M17 . Cyclosporin C-d4’s deuterated structure may reduce toxic metabolite formation, though this remains hypothetical without direct evidence.
Q & A
Q. What are the standard analytical methods for characterizing Cyclosporin C-d4 in research settings?
Cyclosporin C-d4 is typically characterized using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) and nuclear magnetic resonance (NMR) . These methods verify isotopic purity (deuterium incorporation) and structural integrity. For example, HPLC-ESI-MS can distinguish between natural abundance and deuterated forms, while NMR confirms the absence of structural deviations caused by isotopic labeling .
Q. How should researchers design experiments to assess the binding affinity of Cyclosporin C-d4 to cyclophilins?
Isothermal titration calorimetry (ITC) is the gold standard for quantifying binding affinities. Key steps include:
- Preparing purified cyclophilin isoforms in buffer systems mimicking physiological conditions.
- Titrating Cyclosporin C-d4 into the cyclophilin solution while monitoring heat changes.
- Analyzing data using software like Origin or MicroCal PEAQ-ITC to calculate dissociation constants (Kd). Ensure controls for solvent effects (e.g., DMSO compatibility) and validate results with orthogonal methods like surface plasmon resonance (SPR) .
Q. What protocols ensure reproducibility in synthesizing Cyclosporin C-d4 analogs?
Follow non-ribosomal peptide synthetase (NRPS) -guided protocols, emphasizing:
- Precise control of methylation steps using S-adenosylmethionine (AdoMet) to avoid incomplete N-methylation, which stalls cyclization .
- Validating intermediates via LC-MS after each coupling cycle.
- Cyclization under dilute conditions (≤1 mM) with HATU activation to minimize oligomerization .
Advanced Research Questions
Q. What are the key challenges in synthesizing Cyclosporin C-d4 analogs with modified amino acid residues?
Challenges include:
- Substrate specificity of NRPS modules : Position 3 (typically Gly) exhibits strict specificity, while positions 1, 2, and 8 allow substitutions .
- N-Methylation dependencies : Omission of >2 methyl groups disrupts cyclization due to conformational mismatches in the NRPS acceptor site. Use AdoMet analogs (e.g., sinefungin) to probe methylation tolerance .
- Racemization risks : Optimize BTC (bis(trichloromethyl) carbonate)-mediated couplings for D-amino acids to retain stereochemistry .
Q. How can contradictory data on cyclophilin binding affinities be resolved?
Discrepancies (e.g., PPIL2/PPIL6/SDCCAG-10 showing no binding) may arise from:
- Protein purity : Verify cyclophilin isoforms via SDS-PAGE and circular dichroism.
- Experimental conditions : Use consistent buffer systems (pH 7.4, 150 mM NaCl) and avoid detergents that mask hydrophobic interactions.
- Orthogonal validation : Pair ITC with fluorescence polarization or microscale thermophoresis (MST) .
Q. What statistical approaches are recommended for analyzing dose-response data in Cyclosporin C-d4 studies?
- Non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values.
- Error propagation analysis for deuterium-induced kinetic isotope effects.
- Bayesian hierarchical modeling to account for batch variability in isotopic labeling .
Methodological Considerations
Q. How should researchers document Cyclosporin C-d4 synthesis for reproducibility?
Adhere to Beilstein Journal of Organic Chemistry guidelines :
- Include raw NMR spectra (δ values for deuterated positions) and LC-MS chromatograms in supplementary data.
- Specify deuterium sources (e.g., D2O, deuterated amino acids) and incorporation efficiency (>98% for d4 labeling) .
Q. What strategies optimize isotopic labeling efficiency in Cyclosporin C-d4?
- Use deuterated culture media during fungal fermentation (e.g., Tolypocladium inflatum) to ensure uniform labeling.
- Monitor deuterium retention via <sup>2</sup>H-NMR and adjust fermentation pH/temperature to minimize H/D exchange .
Data Analysis and Interpretation
Q. How can researchers validate the biological activity of deuterated Cyclosporin C-d4 analogs?
Q. What computational tools predict the impact of deuterium labeling on Cyclosporin C-d4 pharmacokinetics?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
